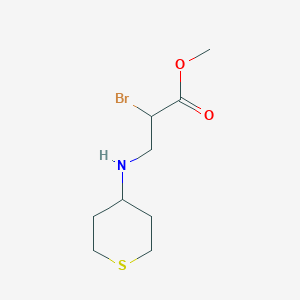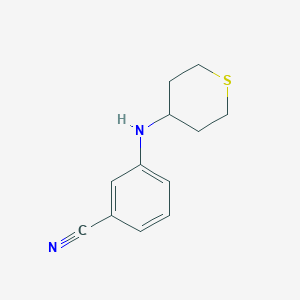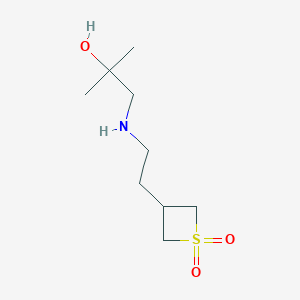
3-(2-((2-Hydroxy-2-methylpropyl)amino)ethyl)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-((2-Hydroxy-2-methylpropyl)amino)ethyl)thietane 1,1-dioxide is a compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Preparation Methods
The synthesis of 3-(2-((2-Hydroxy-2-methylpropyl)amino)ethyl)thietane 1,1-dioxide can be achieved through several methods. One common approach involves the reaction of enamine with methanesulfonyl chloride in the presence of triethylamine, followed by methylation and Hofmann elimination . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
3-(2-((2-Hydroxy-2-methylpropyl)amino)ethyl)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Scientific Research Applications
3-(2-((2-Hydroxy-2-methylpropyl)amino)ethyl)thietane 1,1-dioxide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of sulfur-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Thietane derivatives have shown promise in antiviral and anticancer research.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-((2-Hydroxy-2-methylpropyl)amino)ethyl)thietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to form stable complexes with these targets, thereby modulating their activity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades .
Comparison with Similar Compounds
3-(2-((2-Hydroxy-2-methylpropyl)amino)ethyl)thietane 1,1-dioxide can be compared with other thietane derivatives, such as:
3-Amino-3-(2-hydroxyethyl)thietane 1,1-dioxide: Similar in structure but with different functional groups.
3-Substituted Thietane-1,1-Dioxides: These compounds have various substituents that can alter their chemical and biological properties
Properties
Molecular Formula |
C9H19NO3S |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
1-[2-(1,1-dioxothietan-3-yl)ethylamino]-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H19NO3S/c1-9(2,11)7-10-4-3-8-5-14(12,13)6-8/h8,10-11H,3-7H2,1-2H3 |
InChI Key |
HPYWNAPLBFTGFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNCCC1CS(=O)(=O)C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



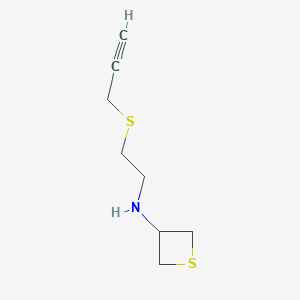
![5-Fluoropyrazolo[1,5-a]pyridine](/img/structure/B13015371.png)
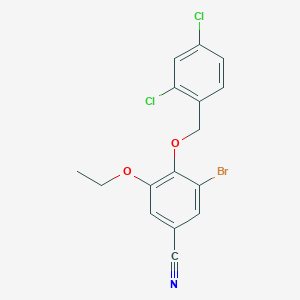
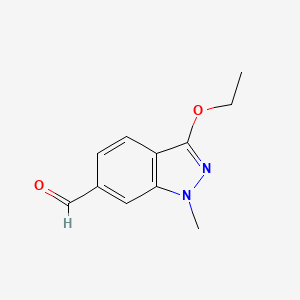
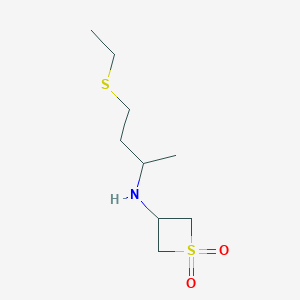
![Methanesulfonic acid, 1,1,1-trifluoro-, 9-methyl-9-azabicyclo[3.3.1]non-2-en-3-yl ester](/img/structure/B13015402.png)
![2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13015409.png)
![{3-[(Methylsulfanyl)methyl]oxetan-3-yl}methanol](/img/structure/B13015415.png)

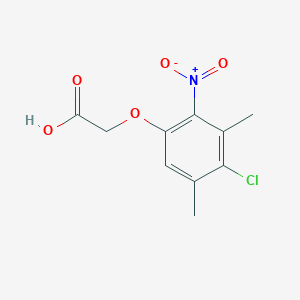
![3-{Bicyclo[1.1.1]pentan-1-yl}bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13015426.png)
